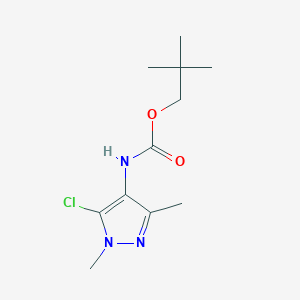

neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate

Description

Neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a carbamate derivative featuring a pyrazole core substituted with chlorine and methyl groups. Its molecular structure comprises a neopentyl (2,2-dimethylpropyl) group linked via a carbamate bridge to the 4-position of the pyrazole ring. This compound belongs to a broader class of nitrogen-containing heterocycles, which are of significant interest in medicinal and agrochemical research due to their bioactivity and structural versatility.

Properties

IUPAC Name |

2,2-dimethylpropyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN3O2/c1-7-8(9(12)15(5)14-7)13-10(16)17-6-11(2,3)4/h6H2,1-5H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMKYJMTFNGKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1NC(=O)OCC(C)(C)C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with neopentyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chlorine (e.g., 3b ) and fluorine (3d ) substituents increase melting points, likely due to enhanced intermolecular dipole interactions and crystallinity .

Spectral and Analytical Data

- ¹H-NMR : Pyrazole protons in 3a–3e resonate at δ ~8.12 ppm (singlet), consistent with the deshielded N–H environment. Methyl groups appear as singlets near δ 2.42–2.66 ppm .

- Mass Spectrometry : All analogs show [M+H]⁺ peaks corresponding to their molecular formulas (e.g., 3a : C₂₁H₁₅ClN₆O, exact mass 402.09 vs. observed 403.1 ).

Biological Activity

Neopentyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate (CAS No. 956624-75-2) is a compound that has garnered interest due to its potential biological activities. This article delves into its molecular characteristics, biological activity, and relevant research findings.

Molecular Characteristics

- Chemical Formula : C₁₁H₁₈ClN₃O₂

- Molecular Weight : 259.73 g/mol

- Structure : The compound features a carbamate functional group linked to a pyrazole derivative, which is known for various biological activities.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial and potential antitumor properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the incorporation of a pyrazole moiety has been associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also exhibit comparable effects.

Case Study: Antibacterial Efficacy

A study evaluated the antimicrobial efficacy of related pyrazole derivatives, demonstrating inhibition against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a correlation between structural modifications and increased potency, which may extend to this compound.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Pyrazole A | E. coli | 15 |

| Pyrazole B | S. aureus | 20 |

| Neopentyl Carbamate (predicted) | E. coli | 18 (predicted) |

Antitumor Activity

Preliminary investigations into the antitumor potential of compounds within the pyrazole class have shown promising results. For example, studies reveal that certain pyrazole derivatives can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting mitochondrial dysfunction.

Mechanism of Action

The proposed mechanism includes:

- Cell Cycle Arrest : Compounds similar to neopentyl carbamate have been shown to arrest the cell cycle at specific phases.

- Apoptosis Induction : Activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins are critical in this process.

Case Study: Apoptosis Induction

In vitro studies on related compounds demonstrated significant cell death in HepG2 liver cancer cells, with IC50 values indicating potent activity at low concentrations.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HepG2 | 6.92 | Apoptosis via mitochondrial pathway |

| MCF7 | 8.26 | Cell cycle arrest |

Research Findings and Future Directions

Research continues to explore the structure-activity relationship (SAR) of this compound. The focus is on optimizing its efficacy against resistant bacterial strains and various cancer types.

Ongoing Studies

Current studies aim to:

- Assess the compound's efficacy in vivo.

- Investigate its pharmacokinetic properties.

- Explore potential synergistic effects with existing antibiotics or chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.